Phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Protecting Group in Organic Synthesis

One of the most prominent applications of phenyl isocyanate lies in its ability to act as a protecting group for primary amines (NH2) during organic synthesis []. Due to its reactive nature, phenyl isocyanate readily reacts with primary amines to form a stable phenylurea linkage. This linkage protects the amine group from unwanted reactions while allowing for the manipulation of other functional groups within the molecule. The protected amine can then be deprotected under specific conditions to regenerate the free amine group at the desired stage of the synthesis. This controlled protection strategy is crucial for the efficient synthesis of complex molecules with multiple functional groups.

Synthesis of Polyurethanes and Polyureas

Phenyl isocyanate serves as a building block in the synthesis of various polymers, particularly polyurethanes and polyureas []. These polymers are formed by the reaction of isocyanates with compounds containing hydroxyl (OH) or amine (NH2) groups, respectively. Phenyl isocyanate can participate in chain extension reactions, where it reacts with growing polymer chains to increase their molecular weight. This property makes it valuable for creating polymers with desired mechanical properties and functionalities.

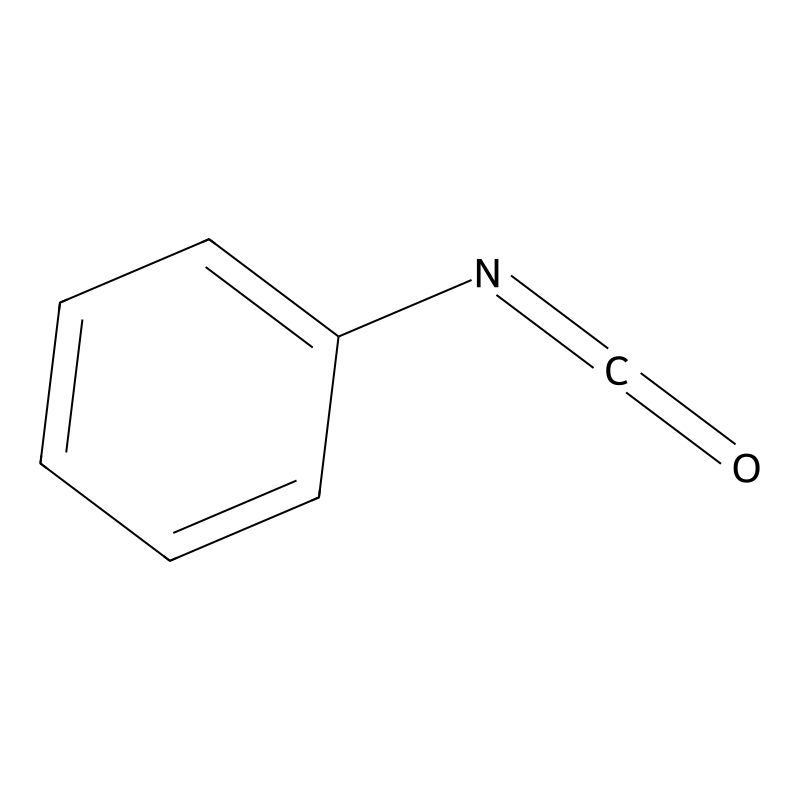

Phenyl isocyanate is an organic compound with the chemical formula CHNO. It consists of a phenyl group (a benzene ring) attached to an isocyanate functional group (-N=C=O). This compound appears as a colorless liquid with a strong, pungent odor and is known for its reactivity, particularly with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively . Due to its high toxicity via inhalation, ingestion, or skin absorption, it must be handled with extreme caution .

- Reactions with Amines: It reacts with amines to form ureas. This reaction follows second-order kinetics, indicating that the rate depends on the concentration of both phenyl isocyanate and the amine .

- Reactions with Alcohols: When phenyl isocyanate reacts with alcohols, it produces carbamates. The kinetics of this reaction can vary based on the nature of the alcohol involved .

- Hydrolysis: In aqueous solutions, phenyl isocyanate can hydrolyze, leading to the formation of carbon dioxide and amines. The rate of hydrolysis can be influenced by the presence of other nucleophiles .

- Cycloaddition Reactions: It can also participate in cycloaddition reactions when combined with triethylamine and nitro groups, generating oxime-like dimers .

Phenyl isocyanate exhibits significant biological activity as both a hapten and an allergen. Its reactivity allows it to bind to proteins, potentially leading to allergic responses in sensitive individuals. Studies have shown that it interacts preferentially with specific nucleophilic sites in DNA, particularly at the N-4 position of cytosine and less so with purine bases . This interaction may have implications for mutagenesis and carcinogenesis.

Several methods exist for synthesizing phenyl isocyanate:

- From Phenyl Carbamate: One common method involves the thermal decomposition of phenyl carbamate. Heating this compound leads to the release of carbon dioxide and the formation of phenyl isocyanate .

- From Phosgene: Another synthesis route involves reacting phosgene with aniline. This method provides a direct pathway to produce phenyl isocyanate but requires careful handling due to the toxicity of phosgene .

- From Isocyanic Acid: Phenyl isocyanate can also be synthesized by reacting phenol with isocyanic acid under controlled conditions .

Phenyl isocyanate has various applications across different fields:

- Chemical Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers such as polyurethanes.

- Laboratory Reagent: In research settings, it is used for synthesizing ureas and carbamates as well as in studies involving nucleophilic reactions.

- Allergen Research: Due to its allergenic properties, it is studied in toxicology and immunology to understand mechanisms of allergic responses .

Research on phenyl isocyanate interactions has revealed its reactivity profile:

- Nucleophilic Attack: Studies indicate that phenyl isocyanate readily reacts with various nucleophiles, including water and hydroxide ions. The relative rates show that water reacts significantly slower compared to stronger nucleophiles like amines .

- Kinetic Studies: Kinetic analyses have been performed to quantify reaction rates between phenyl isocyanate and different alcohols. These studies help elucidate reaction mechanisms and pathways involved in urethanization processes .

Phenyl isocyanate shares structural similarities with other isocyanates but exhibits unique properties due to its aromatic ring. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl isocyanate | Aliphatic | More reactive than phenyl isocyanate; linked to severe toxicity incidents. |

| Butyl isocyanate | Aliphatic | Used in similar applications but has different reactivity patterns due to longer alkyl chain. |

| Toluene diisocyanate | Aromatic | Commonly used in polyurethane production; more complex structure allows for different polymerization behavior. |

| Hexamethylene diisocyanate | Aliphatic | Used primarily in coatings; less aromatic character leads to different chemical properties. |

Phenyl isocyanate's unique combination of an aromatic ring and an isocyanate functional group contributes to its distinctive reactivity and applications compared to these similar compounds.

Phosgene-Based Industrial Synthesis

The phosgene route remains the dominant industrial method for phenyl isocyanate production, accounting for the vast majority of global manufacturing capacity [1]. This methodology leverages the high reactivity of phosgene (carbonyl dichloride) with aniline to generate phenyl isocyanate through the fundamental reaction mechanism: C₆H₅NH₂ + COCl₂ → C₆H₅NCO + 2HCl [2].

Gas-Phase vs. Liquid-Phase Phosgenation

The phosgene methodology bifurcates into two primary operational modes, each characterized by distinct reaction conditions and performance characteristics [1] [3].

Gas-Phase Phosgenation operates at elevated temperatures ranging from 200 to 600°C, where amine compounds are vaporized and directly contacted with gaseous phosgene [4] [5]. This approach demonstrates several critical advantages including reaction residence times of less than one minute, enhanced space-time yields, and substantially reduced byproduct formation [1]. The Bayer MaterialScience facility in Shanghai exemplifies this technology, where phosgene and toluene diamine are superheated to temperatures exceeding 300°C under normal pressure conditions before introduction into specialized reactor configurations [1]. The process incorporates inert solvent injection, specifically o-dichlorobenzene, which facilitates controlled reaction environments and subsequent product recovery through concentration and distillation operations [3].

Liquid-Phase Phosgenation encompasses two distinct operational variants: salt phosgenation and direct phosgenation methodologies [1]. Salt phosgenation initially converts amines to hydrochloride or carbonate salts through reaction with hydrogen chloride or carbon dioxide, followed by subsequent liquid-phase phosgene treatment [1]. This approach enables isocyanate production under exceptionally mild conditions, including room temperature operations, although it necessitates extended reaction periods, elevated solvent requirements, and generates substantial byproduct streams [1]. The direct liquid-phase method facilitates immediate conversion of organic amines to isocyanates without intermediate salt formation [1]. This technique proves particularly advantageous for amine substrates exhibiting high boiling points, limited volatility characteristics, and reduced reactivity profiles [1]. Major industrial implementations include Wanhua Chemical's methylene diphenyl diisocyanate production facilities, which employ aniline, formaldehyde, and phosgene as primary feedstocks through integrated polyamine synthesis, phosgenation, and product refinement operations [1].

Catalytic Optimization Strategies

While the literature extensively documents phosgene-based methodologies, specific catalytic optimization strategies for these processes remain limited in publicly available research [1] [6]. The inherently high reactivity of phosgene with amine substrates typically eliminates the requirement for additional catalytic enhancement in most industrial applications [6]. However, process optimization focuses on reactor design elements, mixing efficiency improvements, and temperature-pressure profile management to maximize conversion rates and minimize undesirable side reactions [6].

Industrial implementations emphasize static mixing elements and specialized dynamic mixing configurations to ensure optimal reactant contact and heat transfer characteristics. The continuous liquid-phase production typically employs two-stage processing, with initial stages conducted at temperatures not exceeding 220°C to control reaction exothermicity and prevent thermal degradation of sensitive intermediates.

Non-Phosgene Routes

The inherent toxicity and safety concerns associated with phosgene have driven extensive research into alternative synthetic pathways [1] [7]. These methodologies eliminate chlorinated intermediates while offering improved environmental profiles and enhanced process safety characteristics [8].

Reductive Carbonylation of Nitrobenzene

Reductive carbonylation represents a direct conversion pathway from nitrobenzene to phenyl isocyanate precursors through carbon monoxide-mediated chemistry [9] [10]. This methodology operates at temperatures between 363 and 443 K with initial carbon monoxide pressures ranging from 6 to 17 MPa [9] [10]. The process employs sulfur-based catalytic systems, often incorporating vanadium(V) compounds as promoters, to facilitate the conversion of nitrobenzene with carbon monoxide and diethylamine substrates [9] [10].

Research by Macho and colleagues demonstrated that sulfur component efficiency increases according to the sequence: elemental sulfur < carbon disulfide < hydrogen sulfide < carbonyl sulfide, with relative activity ratios of 1:1.2:5.7:8 [9] [10]. The presence of vanadium(V) compounds, while not essential, provides significant promotional effects enhancing both selectivity and reaction rates [9] [10]. Optimal conversion rates exceed 80% selectivity when water content in diethylamine remains below 0.24 weight percent, although higher water concentrations dramatically reduce selectivity to approximately 60% [9] [10].

The reaction mechanism proceeds through initial nitrobenzene reduction followed by carbonylation to form N,N-diethyl-N'-phenylurea as the primary product [9] [10]. Subsequent processing steps can convert this intermediate to phenyl isocyanate through established thermal decomposition or acid-catalyzed pathways.

Carbamate Decomposition Pathways

Carbamate thermal decomposition constitutes the most extensively investigated non-phosgene pathway for phenyl isocyanate synthesis [11] [12] [13]. This approach involves initial carbamate formation from aniline and various carbonyl sources, followed by catalytic pyrolysis to generate the target isocyanate with alcohol coproducts [12].

Research demonstrates that bismuth oxide (Bi₂O₃) catalysts exhibit exceptional performance for methyl N-phenyl carbamate decomposition [11] [13]. Optimization studies reveal that Bi₂O₃ prepared through direct calcination of bismuth(III) nitrate pentahydrate at 723 K for 4 hours provides optimal catalytic activity [11]. Under reaction conditions utilizing o-dichlorobenzene as solvent at boiling temperature and normal pressure, optimal reaction parameters include catalyst-to-substrate mass ratios of 0.05, solvent-to-substrate mass ratios of 15:1, and reaction times of 60 minutes [11]. These conditions achieve methyl N-phenyl carbamate conversions of 86.2% with phenyl isocyanate yields reaching 78.5% [11].

Alternative catalytic systems demonstrate varying performance characteristics [14] [13]. Organotin catalysts, particularly di-n-butyltin oxide, achieve methyl N-phenyl carbamate conversions of 85.17% with phenyl isocyanate yields of 67.65% under optimized conditions employing o-dichlorobenzene solvent at 15:1 mass ratios and reaction times of one hour [14]. Zinc oxide catalysts provide moderate activity with phenyl isocyanate selectivity reaching 91.1% under appropriate reaction conditions [13].

The thermal decomposition mechanism involves initial hydrogen bond formation between carbamate N-H groups and catalyst surface oxygen atoms, followed by coordination of methoxy oxygen with metal active sites [12]. Subsequent thermal activation facilitates C-O bond cleavage and isocyanate formation with concurrent methanol elimination and catalyst regeneration [12].

Catalytic Systems for Sustainable Synthesis

Sustainable phenyl isocyanate synthesis demands catalytic systems that balance activity, selectivity, and environmental compatibility while maintaining economic viability [15] [16] [17]. Contemporary research emphasizes heterogeneous catalysts that facilitate product separation and enable catalyst recycling [8] [16].

Palladium-Based Systems demonstrate exceptional activity for reductive carbonylation pathways [16]. Research by Nederlandse Organisatie voor Wetenschappelijk Onderzoek indicates that homogeneous palladium catalysts effectively promote carbamate ester formation from aromatic nitro compounds through reductive carbonylation in alcohol media [16]. However, catalyst separation challenges and potential metal leaching present significant implementation barriers, particularly regarding catalyst cost recovery and product purity maintenance [16].

Metal-Organic Framework Catalysts offer promising alternatives through their high surface areas and tunable active site characteristics. MOF-5 modified with nitro substituents demonstrates enhanced Lewis acidity through electron redistribution from zinc₄oxygen metal clusters to organic ligands, accelerating carbamate decomposition reactions. These materials achieve methylene diphenyl isocyanate selectivity exceeding 84% at 220°C over 12-minute reaction periods without requiring additional solvents.

Composite Metal Oxide Systems provide robust catalytic performance with enhanced stability characteristics [12]. Bismuth oxide-iron oxide composites in ionic liquid media achieve toluene diisocyanate yields of 91% at 190°C over 2-hour reaction periods. These systems benefit from ionic liquid properties including high thermal stability, negligible volatility, and efficient heat transfer characteristics that facilitate improved product separation and catalyst recovery.

Supported Catalyst Configurations employ high-surface-area carriers to enhance metal dispersion and catalytic efficiency. Zinc-cobalt bimetallic systems supported on ZSM-5 zeolite achieve hexamethylene diisocyanate selectivity of 91.2% with minimal byproduct formation. The synergistic interaction between zinc and cobalt generates balanced acid site distributions that optimize carbamate decomposition kinetics while suppressing undesirable side reactions.

Contemporary sustainability assessments emphasize catalyst systems that minimize energy requirements, eliminate toxic reagents, and enable efficient recycling protocols [15] [17]. Bismuth-based catalysts score favorably due to their relatively low toxicity, high stability, and broad substrate compatibility, while zinc oxide systems offer excellent cost-effectiveness and environmental compatibility [12] [13]. Future developments focus on catalyst design optimization to reduce operating temperatures, enhance product selectivity, and extend catalyst lifetimes for improved process economics [17].

Phenyl isocyanate exhibits exceptional reactivity toward nucleophilic species, undergoing addition reactions across the nitrogen-carbon double bond through well-characterized mechanistic pathways. The electrophilic nature of the carbon center in the isocyanate group, enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, makes it highly susceptible to nucleophilic attack [1] [2].

Alcoholysis to Urethanes

The alcoholysis of phenyl isocyanate represents one of the most extensively studied nucleophilic addition reactions, proceeding through a concerted mechanism involving direct nucleophilic attack at the carbon center of the isocyanate group. Kinetic investigations have revealed that this reaction follows second-order kinetics, with the rate being first-order in both phenyl isocyanate and alcohol concentrations [2] [3].

Mechanistic studies using quantum chemical calculations at the M06-2X/def2-QZVP level of theory have demonstrated that the nucleophilic addition occurs across the nitrogen-carbon double bond rather than the carbon-oxygen bond [4]. The reaction proceeds through a six-membered cyclic transition state when catalyzed by additional alcohol molecules, significantly reducing the activation barrier from 135 kilojoules per mole for the uncatalyzed reaction to approximately 30 kilojoules per mole in the presence of alcohol clusters [4].

The reactivity order for different alcohols follows the sequence: methyl alcohol > ethyl alcohol > normal-butyl alcohol > secondary-butyl alcohol > tertiary-butyl alcohol [5] [6]. This trend reflects both steric hindrance effects and the influence of alkyl group electron-donating properties on the nucleophilicity of the hydroxyl oxygen. The rate constant for methanol at 30°C is 1.62 × 10⁻³ liters per mole per second, while tertiary-butyl alcohol exhibits a significantly reduced rate constant of 9.0 × 10⁻⁶ liters per mole per second under identical conditions [5].

Under conditions of isocyanate excess, the reaction mechanism involves a two-step process where allophanate formation serves as an intermediate pathway. The initial formation of allophanate occurs via a six-centered transition state with an activation barrier of 62.6 kilojoules per mole, followed by a synchronous 1,3-hydrogen shift and carbon-nitrogen bond cleavage that releases isocyanate and forms the urethane product with an activation energy of 49.0 kilojoules per mole [2].

Aminolysis to Ureas

The aminolysis of phenyl isocyanate with primary and secondary amines proceeds through a similar nucleophilic addition mechanism, resulting in the formation of substituted ureas. This reaction exhibits remarkably low sensitivity to the nature of the amine nucleophile, with a Brønsted β value of 0.30, indicating minimal bond formation in the transition state [1].

The reaction mechanism involves direct nucleophilic attack by the amine nitrogen at the electrophilic carbon of the isocyanate group, forming a zwitterionic intermediate that rapidly rearranges to yield the final urea product. Both primary and secondary amines, as well as α-effect amines, follow the same correlation line in Brønsted plots, confirming the consistency of the mechanistic pathway across different amine types [1].

Kinetic studies have shown that the reaction follows simple second-order kinetics, being first-order in both phenyl isocyanate and amine concentrations. No catalysis by general acids, bases, or reaction products has been observed, distinguishing this aqueous system from non-aqueous reactions that typically exhibit more complex kinetic behavior [1].

The relative rates of reaction with different nucleophiles demonstrate the high reactivity of phenyl isocyanate: hydroxide ion reacts 7 × 10⁵ times faster than water, while various amines show similar reactivity patterns independent of their structural differences [1]. This uniform reactivity suggests that the transition state geometry remains consistent across different amine nucleophiles.

Cycloaddition and Cyclization Processes

Phenyl isocyanate participates in diverse cycloaddition reactions, forming five- and six-membered heterocyclic compounds through both thermal and catalyzed pathways. These reactions proceed via distinct mechanistic routes depending on the nature of the dipolar or nucleophilic partner and the reaction conditions employed.

Epoxide Ring-Opening Reactions

The reaction of phenyl isocyanate with epoxides constitutes a significant synthetic route for preparing oxazolidinone derivatives through a catalyzed ring-opening cyclization mechanism. This transformation requires metal catalysts, with chromium salphen complexes and aluminum heteroscorpionate complexes demonstrating exceptional efficiency [7] [8].

The optimal reaction conditions involve 1.5 mole percent of chromium salphen complex catalyst at 80°C in toluene for 4 hours, achieving up to 90% conversion of styrene oxide to 3,5-diphenyloxazolidin-2-one [7]. The reaction mechanism proceeds through coordination of the epoxide to the metal center, followed by nucleophilic attack by bromide ion (from tetrabutylammonium bromide co-catalyst) at the less hindered carbon of the epoxide, creating a ring-opened alkoxide intermediate that subsequently attacks the phenyl isocyanate carbon to form the oxazolidinone ring [8].

Regioselectivity in epoxide ring-opening depends on the substitution pattern of the epoxide substrate. Terminal epoxides undergo ring-opening preferentially at the less substituted carbon atom, following typical nucleophilic substitution patterns. However, when the epoxide bears substituents capable of stabilizing positive charge development, such as benzylic or allylic positions, ring-opening occurs preferentially at the more substituted carbon [8].

The substrate scope encompasses various epoxide types, including styrene oxide, cyclohexene oxide, epichlorohydrin, and propylene oxide, all yielding corresponding oxazolidinone products in moderate to excellent yields (70-90% conversion) [7] [8]. The reaction tolerates both aromatic and aliphatic epoxides, though aromatic systems generally provide higher yields due to enhanced electrophilicity.

Oxazolidinone Formation Mechanisms

The mechanistic pathway for oxazolidinone formation involves a carefully orchestrated sequence of coordination, ring-opening, and cyclization steps. Computational studies have revealed that the aluminum-catalyzed process proceeds through a bimetallic activation mechanism where one aluminum center coordinates the epoxide while the second activates the isocyanate [8].

The catalytic cycle begins with coordination of the epoxide oxygen to the Lewis acidic aluminum center, increasing the electrophilicity of the epoxide carbons. Simultaneous coordination of phenyl isocyanate to a second aluminum site positions the reactants for optimal orbital overlap in the subsequent ring-forming step [8].

Nucleophilic ring-opening of the activated epoxide by bromide anion generates an alkoxide intermediate that maintains coordination to the aluminum center. This alkoxide then performs an intramolecular nucleophilic attack on the activated isocyanate carbon, forming the five-membered oxazolidinone ring and releasing the catalyst for subsequent turnovers [8].

The reaction exhibits excellent chemoselectivity, favoring oxazolidinone formation over competing isocyanate trimerization reactions. However, when electron-deficient isocyanates are employed, cyclotrimerization to isocyanurates becomes a significant competing pathway, highlighting the importance of matching catalyst activity to substrate reactivity [7].

Temperature and solvent effects play crucial roles in determining reaction efficiency and selectivity. Toluene emerges as the optimal solvent, providing sufficient solvation while avoiding coordination to the metal centers that would inhibit catalytic activity. Reaction temperatures of 80°C represent a compromise between acceptable reaction rates and minimization of side reactions [7] [8].

Polymerization Behavior

Phenyl isocyanate exhibits diverse polymerization behavior, capable of undergoing homopolymerization through multiple mechanisms and participating in copolymerization reactions with various vinyl monomers. The polymerization pathways include anionic living polymerization, cyclotrimerization to isocyanurates, and radical copolymerization processes.

Homopolymerization Pathways

The anionic polymerization of phenyl isocyanate proceeds through a living mechanism when initiated by lithium amide species in tetrahydrofuran at low temperatures (-98°C to -50°C). This process yields high molecular weight polymers (10³ to 10⁵ grams per mole) with narrow molecular weight distributions and controlled architectural features [9] [10].

The polymerization mechanism involves nucleophilic attack by the lithium amide initiator at the electrophilic carbon of the isocyanate group, forming a lithium carbamate active center that propagates through sequential monomer addition. The living nature of this polymerization enables the synthesis of well-defined block copolymers and end-functionalized polymers [9] [10].

Chiral lithium amide initiators derived from (S)-α-methylbenzylcarbamoyl phenyl derivatives induce helical conformations in the resulting poly(phenyl isocyanate) chains. These polymers exhibit remarkable optical activity with specific rotations reaching -1969° at 365 nanometers, indicating predominantly single-handed helical structures [10].

Cyclotrimerization represents an alternative homopolymerization pathway leading to the formation of triphenyl isocyanurate. This reaction proceeds through an anionic mechanism initiated by nucleophilic catalysts such as potassium acetate, tetrabutylammonium acetate, or specialized guanidine-based catalysts [11] [12].

The cyclotrimerization mechanism involves nucleophilic addition of the catalyst anion to the isocyanate carbon, forming an anionic intermediate that reacts with a second isocyanate molecule. The resulting species then attacks a third isocyanate molecule, followed by ring closure and catalyst elimination to yield the six-membered isocyanurate ring [11] [12].

Catalyst effectiveness varies significantly, with TBD-acetic acid salt (1,5,7-triazabicyclo[4.4.0]dec-5-ene acetate) showing exceptional activity, achieving greater than 90% conversion to trimer within seconds at room temperature with only 0.5 mole percent catalyst loading [11]. The high activity results from additional hydrogen bonding interactions between the catalyst and isocyanate that enhance electrophilic activation [11].

Copolymerization with Vinyl Monomers

Phenyl isocyanate participates in copolymerization reactions with various vinyl monomers through both anionic and radical mechanisms, depending on the specific comonomer and reaction conditions employed. These copolymerizations enable the incorporation of isocyanate functionality into conventional polymer backbones [13] [14].

Block copolymerization with formaldehyde has been successfully achieved using anionic initiation, where living polystyryl anions react with formaldehyde to generate polyformaldehyde blocks, followed by incorporation of phenyl isocyanate to create ABC-type triblock structures [13]. The reaction requires precise control of temperature (-60°C to 10°C) and sequential monomer addition to maintain the living character throughout the polymerization process [13].

The formaldehyde-phenyl isocyanate copolymerization segment forms through a random mechanism where both monomers can react with the growing anionic chain end. The incorporation ratio depends on the relative reactivities and concentrations of the comonomers, with typical compositions containing 5-10% phenyl isocyanate content [13].

Radical copolymerization of phenyl isocyanate with conventional vinyl monomers such as styrene and methyl methacrylate proceeds through free radical mechanisms initiated by thermal decomposition of conventional radical initiators. These reactions typically require elevated temperatures (60-80°C) and extended reaction times (4-24 hours) to achieve acceptable conversions [15] [16].

The reactivity ratios in radical copolymerization indicate that phenyl isocyanate acts as a relatively unreactive comonomer, with incorporation levels typically limited to 10-20 mole percent under normal reaction conditions. The isocyanate group does not participate directly in the radical polymerization mechanism but remains pendant to the polymer backbone, providing sites for subsequent post-polymerization modification reactions [17] [16].

Specialized radical initiators based on imine base-isocyanate adducts have been developed that undergo thermal cleavage to generate both radical species and free isocyanate groups simultaneously. These systems enable the synthesis of novel telomeric block copolymer architectures composed of polyacrylate segments and oligourea building blocks [16].

Purity

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Colorless to yellow liquid with a pungent odor.

Color/Form

XLogP3

Exact Mass

Boiling Point

158-168 °C

325.4°F

Flash Point

51 °C c.c.

132°F (open cup)

Vapor Density

Density

Relative density (water = 1): 1.095

LogP

Odor

Appearance

Melting Point

-30 °C

-22°F

Storage

UNII

GHS Hazard Statements

H226 (79.41%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (87.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (86.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (91.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (87.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (96.32%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (43.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (38.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (14.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (26.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.57 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.2

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Benzene, isocyanato-: ACTIVE

Nature of the binding group on the protein may be studied by reacting the protein with a series of "covering" groups. ...protein modifying reagents which have been used including ... phenyl isocyanate ...

Analytic Laboratory Methods

A reversed-phase high-performance liquid chromatography method for the determination of aliphatic and aromatic isocyanates in air is described.

Trace analysis of isocyanates in industrial atmosphere using gas chromatography & electron-capture detection.

Aromatic and aliphatic isocyanates in air were determined by high performance liquid chromatography

For more Analytic Laboratory Methods (Complete) data for PHENYL ISOCYANATE (6 total), please visit the HSDB record page.

Storage Conditions

Dates

2: Servos MA, Smart NC, Kassabaum ME, Scholtens CA, Peters SJ. Phenyl isocyanate anion radicals and their cyclotrimerization to triphenyl isocyanurate anion radicals. J Org Chem. 2013 Apr 19;78(8):3908-17. doi: 10.1021/jo4003008. Epub 2013 Apr 10. PubMed PMID: 23541236.

3: Wong KT, Tanskanen JT, Bent SF. Formation of stable nitrene surface species by the reaction of adsorbed phenyl isocyanate at the Ge(100)-2 × 1 surface. Langmuir. 2013 Dec 23;29(51):15842-50. doi: 10.1021/la4036216. Epub 2013 Dec 10. PubMed PMID: 24359033.

4: Uehara K, Fukaya K, Mizuno N. Reactive N-protonated isocyanate species stabilized by bis(μ-hydroxo)divanadium(IV)-substituted polyoxometalate. Angew Chem Int Ed Engl. 2012 Jul 27;51(31):7715-8. doi: 10.1002/anie.201108205. Epub 2012 Jun 26. PubMed PMID: 22736381.

5: Lyons CE, Victor KG, Moshnikov SA, Bachmann LM, Baras AS, Dettmann KM, Cross JV, Templeton DJ. PICquant: a quantitative platform to measure differential peptide abundance using dual-isotopic labeling with 12C6- and 13C6-phenyl isocyanate. Anal Chem. 2011 Feb 1;83(3):856-65. doi: 10.1021/ac102461e. Epub 2010 Dec 30. PubMed PMID: 21192683; PubMed Central PMCID: PMC3079250.

6: Karol MH, Kramarik JA. Phenyl isocyanate is a potent chemical sensitizer. Toxicol Lett. 1996 Dec 16;89(2):139-46. PubMed PMID: 8960156.

7: Pauluhn J, Rüngeler W, Mohr U. Phenyl isocyanate-induced asthma in rats following a 2-week exposure period. Fundam Appl Toxicol. 1995 Feb;24(2):217-28. PubMed PMID: 7737433.

8: Nehéz M, Fischer GW, Nehéz I, Scheufler H, Dési I. Investigations on the acute toxic, cytogenetic, and embryotoxic activity of phenyl isocyanate and diethoxyphosphoryl isocyanate. Ecotoxicol Environ Saf. 1989 Apr;17(2):258-63. PubMed PMID: 2737118.

9: Ishido Y, Hirao I, Itoh K, Tamaki K, Araki Y. Dibutyltin oxide--phenyl isocyanate system for regioselective phenylcarbamoylation of the hydroxy-groups of ribonucleosides. Nucleic Acids Symp Ser. 1980;(8):s7-8. PubMed PMID: 7255200.

10: Ishido Y, Hirao I, Sakairi N, Araki Y. Regioselective phenylcarbamoylation of hydroxy-groups of ribonucleosides with bis(tributyltin) oxide--phenyl isocyanate system. Nucleic Acids Symp Ser. 1979;(6):s37-40. PubMed PMID: 547238.

11: Turnipseed SB, Clark SB, Karbiwnyk CM, Andersen WC, Miller KE, Madson MR. Analysis of aminoglycoside residues in bovine milk by liquid chromatography electrospray ion trap mass spectrometry after derivatization with phenyl isocyanate. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 May 15;877(14-15):1487-93. doi: 10.1016/j.jchromb.2009.03.025. Epub 2009 Mar 24. PubMed PMID: 19345161.

12: FARNWORTH AJ. The reaction between wool and phenyl isocyanate. Biochem J. 1955 Apr;59(4):529-33. PubMed PMID: 14363143; PubMed Central PMCID: PMC1215614.

13: Knapp S, Schreck RP, Carignan YP. A mechanistic study of the reaction of phenyl isocyanate with methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside. Carbohydr Res. 1990 Aug 15;203(2):290-5. PubMed PMID: 2276125.

14: Iarym-Agaeva NT, Putilina ON. [Photometric method of determining aniline and phenyl isocyanate in workplace air]. Gig Tr Prof Zabol. 1986 Oct;(10):56-7. Russian. PubMed PMID: 3792900.

15: Mason DE, Liebler DC. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. J Proteome Res. 2003 May-Jun;2(3):265-72. PubMed PMID: 12814266.

16: Marvania B, Kakadiya R, Christian W, Chen TL, Wu MH, Suman S, Tala K, Lee TC, Shah A, Su TL. The synthesis and biological evaluation of new DNA-directed alkylating agents, phenyl N-mustard-4-anilinoquinoline conjugates containing a urea linker. Eur J Med Chem. 2014 Aug 18;83:695-708. doi: 10.1016/j.ejmech.2014.06.066. Epub 2014 Jun 28. PubMed PMID: 25014640.

17: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties. Biochem J. 1933;27(3):740-53. PubMed PMID: 16745152; PubMed Central PMCID: PMC1252938.

18: Hopkins SJ, Wormall A. Phenyl isocyanate protein compounds and their immunological properties: The gelatin compounds. Biochem J. 1933;27(5):1706-15. PubMed PMID: 16745289; PubMed Central PMCID: PMC1253085.

19: Davies R, Rydberg P, Westberg E, Motwani HV, Johnstone E, Törnqvist M. A new general pathway for synthesis of reference compounds of N-terminal valine-isocyanate adducts. Chem Res Toxicol. 2010 Mar 15;23(3):540-6. doi: 10.1021/tx900278p. PubMed PMID: 20085231.

20: Germain N, Müller I, Hanauer M, Paciello RA, Baumann R, Trapp O, Schaub T. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem. 2016 Jul 7;9(13):1586-90. doi: 10.1002/cssc.201600580. Epub 2016 Jun 20. PubMed PMID: 27319978.